1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034419-78-6
VCID: VC4252601
InChI: InChI=1S/C15H22N2O4/c1-20-13-4-2-12(3-5-13)6-8-16-14(18)17-10-15(19)7-9-21-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
SMILES: COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOC2)O
Molecular Formula: C15H22N2O4
Molecular Weight: 294.351

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

CAS No.: 2034419-78-6

Cat. No.: VC4252601

Molecular Formula: C15H22N2O4

Molecular Weight: 294.351

* For research use only. Not for human or veterinary use.

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea - 2034419-78-6

Specification

CAS No. 2034419-78-6
Molecular Formula C15H22N2O4
Molecular Weight 294.351
IUPAC Name 1-[(3-hydroxyoxolan-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Standard InChI InChI=1S/C15H22N2O4/c1-20-13-4-2-12(3-5-13)6-8-16-14(18)17-10-15(19)7-9-21-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
Standard InChI Key FJCVBKSZGOJQNZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOC2)O

Introduction

3-Hydroxytetrahydrofuran

  • Chemical Formula: C4H8O

  • Molar Mass: 88.106 g/mol

  • Density: 1.087 g/cm³ at 19 °C

  • Boiling Point: 179 °C (354 °F; 452 K) at atmospheric pressure, and 88−89 °C at 17 mmHg .

  • Synthesis: Prepared via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane or from chiral 1,2,4-butanetriol .

  • Applications: Used as an intermediate in the synthesis of pharmaceuticals, including AIDS drugs like amprenavir and fosamprenavir .

4-Methoxyphenethyl Group

  • This group is commonly found in various organic compounds and contributes to the compound's lipophilicity and potential biological activity.

  • The presence of a methoxy group (-OCH3) typically enhances the electron density on the aromatic ring, which can influence the compound's reactivity and interaction with biological targets.

Synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

The synthesis of this compound would likely involve a multi-step process, including:

  • Preparation of 3-Hydroxytetrahydrofuran: This can be achieved through methods described in the literature, such as cyclization reactions .

  • Introduction of the 4-Methoxyphenethyl Group: This might involve a reaction with a suitable amine or alcohol derivative of 4-methoxyphenethylamine.

  • Urea Formation: The final step would involve reacting the prepared intermediates with a urea-forming reagent, such as isocyanate or carbamoyl chloride.

Potential Applications

While specific applications for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, including potential roles in pharmaceuticals or as intermediates in chemical synthesis.

Safety and Handling

Given the components of this compound, it is advisable to handle it with caution, as it may exhibit irritant properties similar to those of its components. For example, 3-hydroxytetrahydrofuran can cause skin and eye irritation .

Table 2: Potential Synthesis Steps

StepReaction TypeReagentsConditions
1Cyclization3,4-Dibromo-1-methoxybutaneAcidic conditions
2Urea FormationIsocyanate or carbamoyl chlorideBasic conditions

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